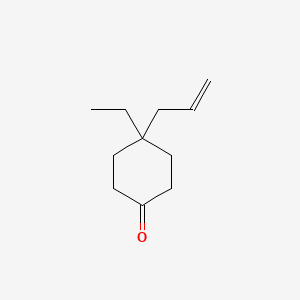
4-Allyl-4-ethylcyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Allyl-4-ethylcyclohexanone is an organic compound belonging to the class of cyclohexanones It features a cyclohexane ring substituted with an allyl group (CH2=CH-CH2-) and an ethyl group (C2H5) at the fourth carbon position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Allyl-4-ethylcyclohexanone typically involves the alkylation of cyclohexanone. One common method is the Friedel-Crafts alkylation, where cyclohexanone is reacted with allyl chloride and ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as zeolites or supported metal catalysts can enhance the selectivity and yield of the desired product. The reaction conditions, including temperature and pressure, are optimized to maximize the production rate while minimizing by-products.
化学反応の分析
Types of Reactions: 4-Allyl-4-ethylcyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Substitution: The allyl group can undergo substitution reactions, such as halogenation or hydroboration, to form different substituted derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light, hydroboration using borane (BH3) in tetrahydrofuran (THF).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or hydroborated derivatives.
科学的研究の応用
4-Allyl-4-ethylcyclohexanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of reaction mechanisms and stereochemistry.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit biological activity, making it a valuable compound for drug discovery.
Medicine: Potential applications in the synthesis of therapeutic agents targeting specific diseases. Its structural features may contribute to the development of new drugs with improved efficacy and reduced side effects.
Industry: Used in the production of fragrances, flavors, and other fine chemicals. Its reactivity and versatility make it a valuable building block in industrial chemistry.
作用機序
The mechanism of action of 4-Allyl-4-ethylcyclohexanone depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the allyl and ethyl groups, which can participate in various reaction pathways. For example, in oxidation reactions, the allyl group can undergo electrophilic addition, while the ketone group can be targeted by nucleophiles.
In biological systems, the compound’s mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors. The allyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
4-Allyl-4-ethylcyclohexanone can be compared with other cyclohexanone derivatives, such as:
4-Allylcyclohexanone: Lacks the ethyl group, resulting in different reactivity and properties.
4-Ethylcyclohexanone: Lacks the allyl group, leading to variations in chemical behavior and applications.
Cyclohexanone: The parent compound, which lacks both allyl and ethyl groups, serving as a simpler model for studying the effects of these substituents.
特性
分子式 |
C11H18O |
|---|---|
分子量 |
166.26 g/mol |
IUPAC名 |
4-ethyl-4-prop-2-enylcyclohexan-1-one |
InChI |
InChI=1S/C11H18O/c1-3-7-11(4-2)8-5-10(12)6-9-11/h3H,1,4-9H2,2H3 |
InChIキー |
SVTBNNIJFWHKNO-UHFFFAOYSA-N |
正規SMILES |
CCC1(CCC(=O)CC1)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-p-tolyl-acetamide](/img/structure/B13902046.png)
![Ethyl 4,4A,5,5A-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-C]pyrazole-3-carboxylate](/img/structure/B13902059.png)
![5-[(3,5-dimethoxyphenyl)methoxy]-2H-pyrazol-3-amine hydrochloride](/img/structure/B13902075.png)
![Tert-butyl 2-(2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13902076.png)

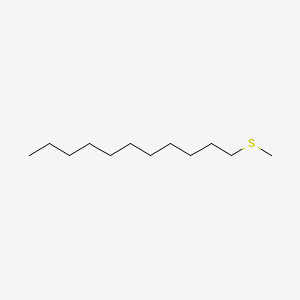
![(2,5-Dioxopyrrolidin-1-yl) 4-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]butanoate](/img/structure/B13902094.png)
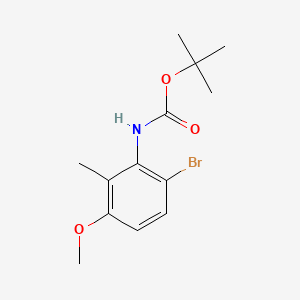
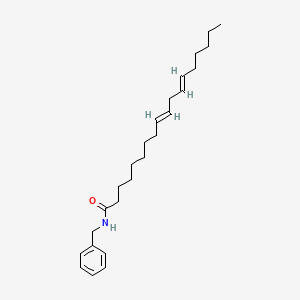
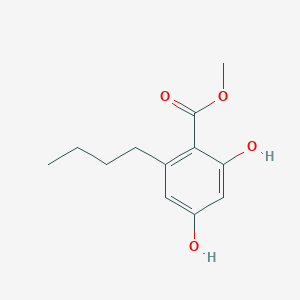

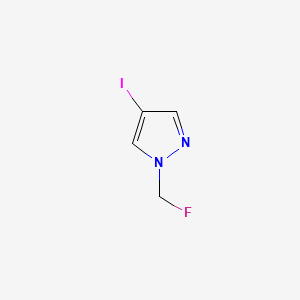
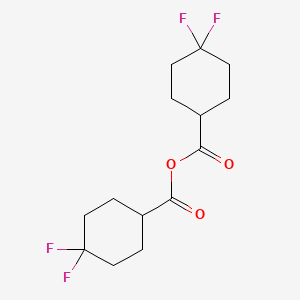
![3-Amino-3-(3-methoxy-[1,1'-biphenyl]-4-YL)propanoic acid](/img/structure/B13902139.png)
